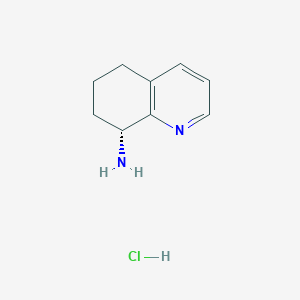

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8R)-5,6,7,8-tetrahydroquinolin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQZVPTXGGYAOV-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and handling considerations for this compound (CAS No: 1431726-92-9). As a chiral amine, this compound serves as a critical intermediate and building block in the synthesis of complex, biologically active molecules, making a thorough understanding of its characteristics essential for researchers in medicinal chemistry and drug development.[1][2][3][4] This document synthesizes data from various sources to offer a detailed profile, including molecular structure, solubility, stability, and spectroscopic signatures. Furthermore, it outlines standardized protocols for identity and purity verification, grounding these methods in established analytical principles to ensure scientific rigor.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of the parent compound, (R)-5,6,7,8-tetrahydroquinolin-8-amine. The presence of a chiral center at the C8 position is a key structural feature, making it a valuable synthon for stereospecific synthesis.

Molecular Identifiers:

-

Chemical Name: (8R)-5,6,7,8-tetrahydroquinolin-8-amine, hydrochloride (1:1)[5]

The parent free base, (R)-5,6,7,8-tetrahydroquinolin-8-amine, is identified by CAS Number 369655-84-5, a molecular formula of C₉H₁₂N₂, and a molecular weight of 148.20 g/mol .[7]

Chemical Structure: The molecule consists of a quinoline ring system where the pyridine ring is aromatic and the benzene ring is fully saturated (a tetrahydropyridine moiety fused to a benzene ring). The amine group is attached at the 8th position, which is a stereocenter with the (R)-configuration.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, formulation development, and defining storage conditions.

| Property | Value | Source(s) | Notes |

| Appearance | Light yellow to yellow solid | [5] | The color may vary slightly between batches. |

| Melting Point | No data available | N/A | A related isomer, 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride, melts at 200-205 °C with decomposition. This suggests the title compound likely has a high melting point. |

| Boiling Point | No data available (Hydrochloride) 277.3 °C at 760 mmHg (Free Base, Predicted) | [6][8] | As a salt, the hydrochloride is expected to decompose before boiling. The free base boiling point is a predicted value. |

| Solubility | High water solubility (inferred) | While direct data is unavailable, hydrochloride salts of amines are typically highly soluble in water. A related compound exhibits water solubility >100 mg/mL. Soluble in polar organic solvents like methanol. | |

| pKa (Free Base) | 8.93 ± 0.20 (Predicted) | [8] | This value corresponds to the protonated amine, indicating it is a moderately strong base. |

| LogP (Free Base) | 1.4177 (Predicted) | [7] | Indicates moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic. |

| Hygroscopicity | Likely hygroscopic | The hydrochloride salt form makes the compound susceptible to moisture absorption. |

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound.

Caption: Workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing chemical purity. A certificate of analysis for this compound reported a purity of 98.65% by HPLC.[5]

Expert Insight: The choice of a C18 stationary phase is standard for small molecules. The mobile phase requires an acidic modifier (like TFA or formic acid) to ensure sharp peak shapes by protonating the amine and minimizing tailing. UV detection is ideal due to the quinoline chromophore.

Step-by-Step Protocol for Purity Analysis:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks.

Chiral HPLC for Enantiomeric Purity

To confirm the enantiomeric excess (e.e.) of the (R)-enantiomer, a chiral stationary phase (CSP) is required.

Expert Insight: Polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel®) are highly effective for separating enantiomers of chiral amines. Normal-phase chromatography often provides better resolution for these separations. A basic additive like diethylamine (DEA) is crucial to prevent peak tailing by deactivating acidic sites on the silica support.

Step-by-Step Protocol for Enantiomeric Excess (e.e.) Analysis:

-

System: HPLC with UV detector.

-

Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

-

Flow Rate: 0.7 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

-

Analysis: The e.e. is calculated as [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100%. A racemic standard should be run to confirm the identity of each enantiomer's peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure. A certificate of analysis confirms the spectrum is consistent with the expected structure.[5] Spectral data for related derivatives are available in the literature.[9]

Expected ¹H NMR Features (in D₂O):

-

Aromatic Region (~7.5-8.5 ppm): Multiple signals corresponding to the protons on the pyridine ring.

-

Chiral Center Proton (~4.5-5.0 ppm): A multiplet for the proton at the C8 position, adjacent to the amine.

-

Aliphatic Region (~2.0-3.5 ppm): A series of complex multiplets corresponding to the eight protons on the saturated portion of the ring system (C5, C6, C7).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the analysis will detect the protonated free base.

-

Expected Ion: [C₉H₁₂N₂ + H]⁺

-

Calculated m/z: 149.10

-

Observed m/z: ~149.1

Stability, Storage, and Handling

Proper handling and storage are critical to maintain the integrity of the compound.

-

Storage Conditions: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) or room temperature.[5][6][8] It must be protected from moisture and light.[5] The related compound 5,6,7,8-tetrahydroquinoline is known to be air-sensitive, a precaution that should be extended to this amine derivative.[10]

-

Stability: As a hydrochloride salt, the compound is generally stable but is hygroscopic. Absorption of water can lead to hydrolysis or changes in physical properties. The free amine is susceptible to oxidation.

-

Safety and Handling: Based on GHS classifications for the analogous dihydrochloride salt, this compound should be handled with care as it may cause skin irritation, serious eye irritation, and respiratory irritation.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All handling should be performed in a well-ventilated fume hood.

Application in Research and Development

This compound is primarily utilized as a chiral building block in synthetic chemistry.[1][4] Chiral amines are foundational structural motifs in over 40% of small-molecule pharmaceuticals.[9] Its rigid, bicyclic structure and defined stereochemistry make it an attractive starting material for creating complex molecular scaffolds with precise three-dimensional orientations, which is crucial for achieving high-affinity and selective interactions with biological targets.

Caption: Role as a key intermediate in drug synthesis.

For example, the structurally related 5,6,7,8-tetrahydroisoquinolin-5-amine serves as a critical intermediate in the synthesis of dual orexin receptor antagonists, a class of drugs used to treat insomnia. This highlights the utility of such scaffolds in generating novel therapeutics.

References

- This compound, 95%. Lab-Chemicals.Com.

- (R)-5,6,7,8-tetrahydroquinolin-8-amine. ChemScene.

- 5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. BLD Pharm.

- 5,6,7,8-tetrahydroisoquinolin-5-amine hydrochloride. ChemShuttle.

- (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride.

- 5,6,7,8-Tetrahydroquinolin-8-amine. LookChem.

- (R)-5,6,7,8-Tetrahydroquinolin-8-amine. MedChemExpress (MCE) Life Science Reagents.

- This compound. MedchemExpress.com.

- (R)

- 5,6,7,8-Tetrahydroquinoline Safety D

- (R)-5,6,7,8-Tetrahydroquinolin-8-amine (hydrochloride). Biotrend USA.

- This compound. TargetMol.

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-5,6,7,8-Tetrahydroquinolin-8-amine (hydrochloride) | Biotrend USA [biotrend.labm.com]

- 4. targetmol.cn [targetmol.cn]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. chemscene.com [chemscene.com]

- 8. lookchem.com [lookchem.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride

Foreword: The Significance of Chiral Tetrahydroquinolines

The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and biologically active molecules.[1] The introduction of a chiral center, particularly an amine group at the C8 position, exponentially increases its value, allowing for stereospecific interactions with biological targets. The (R)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine, in particular, serves as a critical chiral building block for the development of novel therapeutics, including agents with potent antiproliferative activity, and as a precursor to sophisticated chiral ligands used in asymmetric catalysis.[2][3]

This guide provides a comprehensive overview of a robust and field-proven methodology for the enantioselective synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine as its stable hydrochloride salt. We will delve into the causal logic behind procedural choices, present detailed experimental protocols, and outline a full suite of characterization techniques required to validate the final product's identity, purity, and stereochemical integrity.

Part 1: Enantioselective Synthesis Strategy

The synthesis of enantiopure this compound is a multi-step process that hinges on an efficient kinetic resolution to establish the desired stereocenter. A common and highly effective approach begins with the racemic alcohol, (±)-5,6,7,8-tetrahydroquinolin-8-ol, which is then resolved enzymatically. The resulting enantiopure (R)-alcohol is subsequently converted to the target amine.

The overall synthetic pathway is illustrated below:

Caption: Overall workflow for the synthesis of the target compound.

Rationale Behind the Synthetic Design

-

Enzymatic Kinetic Resolution: The cornerstone of this synthesis is the use of a lipase, such as from Candida antarctica, for kinetic resolution.[2] Lipases are highly enantioselective enzymes. In the presence of an acyl donor like vinyl acetate, the enzyme preferentially acylates one enantiomer of the racemic alcohol (in this case, the R-enantiomer) at a much faster rate than the other. This allows for the separation of the fast-reacting enantiomer (as its acetate ester) from the slow-reacting one (which remains as the alcohol). This bio-catalytic approach is favored for its high selectivity, mild reaction conditions, and environmental friendliness compared to classical resolutions with chiral acids.

-

Two-Step Amine Formation via Azide: Direct conversion of the alcohol to the amine can be challenging. A more reliable and high-yielding method is a two-step process. First, the hydroxyl group is converted into a better leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl). This is followed by an SN2 reaction with sodium azide (NaN3) to form an alkyl azide. This step proceeds with inversion of stereochemistry; however, since the ultimate goal is the amine with the same stereochemistry as the starting alcohol, this intermediate is ideal. The final step is the reduction of the azide to the primary amine, commonly achieved through catalytic hydrogenation. This reduction is clean, high-yielding, and does not affect the stereocenter.

Detailed Experimental Protocol

Materials: 5,6,7,8-Tetrahydroquinolin-8-one, Sodium borohydride (NaBH₄), Methanol (MeOH), Lipase acrylic resin from Candida antarctica (CALB), Vinyl acetate, Diisopropyl ether (i-Pr₂O), Potassium carbonate (K₂CO₃), Methanesulfonyl chloride (MsCl), 4-Dimethylaminopyridine (DMAP), Dichloromethane (CH₂Cl₂), Sodium azide (NaN₃), Palladium on carbon (10% Pd/C), Ethanol (EtOH), Hydrochloric acid (ethereal solution).

Protocol Step 1: Synthesis of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Dissolve 5,6,7,8-tetrahydroquinolin-8-one (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the racemic alcohol as a solid, which can be used in the next step without further purification.

Protocol Step 2: Lipase-Catalyzed Kinetic Resolution

-

To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) in diisopropyl ether, add vinyl acetate (5.0 eq) and lipase from Candida antarctica immobilized on acrylic resin (0.5 eq by weight).[2]

-

Heat the suspension to 60 °C and stir for 24-48 hours.[2]

-

Monitor the reaction progress by chiral HPLC to achieve ~50% conversion.

-

Once the desired conversion is reached, cool the mixture and remove the enzyme by filtration through a pad of Celite.

-

Concentrate the filtrate under reduced pressure. The resulting mixture of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline and unreacted (S)-5,6,7,8-tetrahydroquinolin-8-ol can be separated by column chromatography on silica gel.

Protocol Step 3: Hydrolysis of (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline

-

Dissolve the purified (R)-acetate (1.0 eq) in methanol.

-

Add potassium carbonate (4.0 eq) and stir the mixture at room temperature for 2 hours.[2]

-

Remove the methanol in vacuo.

-

Add water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield pure (R)-5,6,7,8-tetrahydroquinolin-8-ol.[2]

Protocol Step 4: Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

-

Dissolve (R)-5,6,7,8-tetrahydroquinolin-8-ol (1.0 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.

-

Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).

-

Stir at 0 °C for 2 hours.

-

Wash the reaction mixture with cold water and brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used immediately.

-

Dissolve the crude mesylate in DMF, add sodium azide (5.0 eq), and heat the mixture to 80 °C for 6 hours.

-

Cool, pour into water, and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

-

Dissolve the resulting crude azide in ethanol, add 10% Pd/C (5 mol%), and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 3 hours at room temperature.[2]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude (R)-amine as a pale yellow oil.[2]

Protocol Step 5: Formation of the Hydrochloride Salt

-

Dissolve the crude (R)-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Caption: A comprehensive analytical workflow for product validation.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the free amine and its precursor. Data for the hydrochloride salt will show characteristic shifts, particularly for protons near the protonated amine.

Table 1: Representative ¹H and ¹³C NMR Data for (R)-2-methyl-8-amino-5,6,7,8-tetrahydroquinoline (a closely related analogue). [2]

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) |

| H6, H7 (m) | 1.69–2.18 | C6 | 19.55 |

| H5 (m) | 2.50–2.78 | C7 | 28.85 |

| H8 (t, J = 5.2 Hz) | 3.67 | C5 | 34.26 |

| H3 (dd, J = 7.7, 4.7 Hz) | 7.05 | C8 | 59.56 |

| H4 (d, J = 7.6 Hz) | 7.39 | Aromatic C | 121.86 - 157.23 |

| H2 (d, J = 4.6 Hz) | 8.40 |

Note: The spectrum of the title compound (unsubstituted at C2) will lack the methyl signal (around 2.53 ppm) and show a simpler aromatic region.

Table 2: Other Key Characterization Data

| Technique | Parameter | Expected Result |

| Mass Spectrometry (ESI+) | [M+H]⁺ (for free amine) | Calculated: 149.1079, Found: ~149.1 |

| FTIR | Key Stretches (cm⁻¹) | ~3350-3200 (N-H stretch), ~2930 (C-H stretch), ~1600 (C=C, C=N stretch) |

| Melting Point | Range (°C) | A sharp melting point is indicative of high purity. |

| Optical Rotation | [α]²⁰D | A specific, non-zero value (e.g., positive for one enantiomer) in a given solvent (e.g., CHCl₃ or MeOH). |

Chiral HPLC for Enantiomeric Excess (e.e.) Determination

This is the most critical analysis for confirming the success of the enantioselective synthesis.

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. The relative area of the two peaks allows for the precise calculation of the enantiomeric excess.

-

Typical Method:

-

Column: Daicel Chiralcel AD-RH or similar polysaccharide-based column.[2][4]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., 20% CH₃CN in H₂O).[2] Isocratic elution is typically used.

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 254 nm.[4]

-

Expected Outcome: For a successful synthesis, the chromatogram should show a single major peak corresponding to the (R)-enantiomer, with the peak for the (S)-enantiomer being very small or absent (>99% e.e.).

-

Part 3: Applications in Research and Development

This compound is not an end product but a valuable starting material. Its primary applications fall into two main categories:

-

Asymmetric Catalysis: The chiral diamine can be used to synthesize novel ligands, such as CAMPY, for transition metal complexes (e.g., with Rhodium or Ruthenium).[2] These metal-ligand complexes are highly effective catalysts for asymmetric reactions like the transfer hydrogenation of imines and ketones, providing an efficient route to other valuable chiral amines.[2]

-

Medicinal Chemistry: The tetrahydroquinoline core is a well-established pharmacophore. The (R)-amino group provides a key anchor point for building a diverse library of compounds for drug discovery.[5] Derivatives have shown significant potential as antiproliferative agents against various cancer cell lines, where the specific stereochemistry is often crucial for biological activity.[3][6]

By mastering the synthesis and characterization of this key chiral building block, researchers and drug development professionals can unlock a wide array of possibilities in both catalysis and the creation of next-generation therapeutics.

References

-

MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available from: [Link]

-

PubMed. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed. Available from: [Link]

-

The Royal Society of Chemistry. Enantioselective Synthesis of Tetrahydroquinolines, Tetrahydroquinoxalines, and Tetrahydroisoquinolines via Pd-Catalyzed Alkene Carboamination. The Royal Society of Chemistry. Available from: [Link]

-

ACS Publications. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral. ACS Publications. Available from: [Link]

-

PubMed. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information - Ionic liquid grafted onto graphene oxide. The Royal Society of Chemistry. Available from: [Link]

-

PMC. 5,6,7,8-Tetrahydroquinolin-8-one. PMC. Available from: [Link]

-

NIH. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. NIH. Available from: [Link]

-

PubMed. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. Available from: [Link]

-

ResearchGate. Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available from: [Link]

- Google Patents. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives. Google Patents.

-

ACS Publications. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry. Available from: [Link]

-

OUCI. Enantioselective Assembly of Tricyclic Tetrahydroquinoline Derivatives. OUCI. Available from: [Link]

-

PubChem. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. PubChem. Available from: [Link]

-

ResearchGate. (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. ResearchGate. Available from: [Link]

Sources

- 1. (R)-5,6,7,8-Tetrahydroquinolin-8-ol|Enantiopure [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Mechanistic intricacies of (R)-5,6,7,8-tetrahydroquinolin-8-amine: A Technical Guide for Drug Discovery Professionals

Foreword: The Enigmatic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the architecture of pharmacologically active agents. The tetrahydroquinoline scaffold is one such "privileged structure," renowned for its presence in a multitude of natural alkaloids and synthetic bioactive molecules.[1][2] This guide delves into the mechanistic underpinnings of a specific, chiral exemplar of this class: (R)-5,6,7,8-tetrahydroquinolin-8-amine hydrochloride. While direct, comprehensive studies on the parent compound remain nascent, a wealth of research on its derivatives provides critical insights into its potential modes of action. This document serves as a technical synthesis of current knowledge, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will explore the nuanced interplay of its stereochemistry and molecular interactions, drawing upon data from its pharmacologically active derivatives to construct a cohesive mechanistic narrative.

The Structural Significance of (R)-5,6,7,8-tetrahydroquinolin-8-amine

The therapeutic potential of this compound is intrinsically linked to its three-dimensional architecture. The defined (R)-configuration at the C-8 position is not a trivial feature; it is a critical determinant for stereoselective interactions with biological targets.[1] Enantiomers of a chiral compound can exhibit profoundly different pharmacological and toxicological profiles, a fundamental principle in modern drug design. The tetrahydroquinoline core provides a rigid, yet versatile, platform for the precise spatial orientation of the C-8 amine group, which is a key site for molecular interactions.

Inferred Mechanisms of Action from Derivative Studies

While a singular, definitive mechanism of action for this compound has yet to be elucidated, extensive research on its derivatives points towards several compelling biological activities. These studies, collectively, suggest that the parent compound may act as a modulator of key physiological pathways, including opioid receptor signaling and cellular proliferation.

Modulation of Opioid Receptors: A Bifunctional Paradigm

A significant body of research has focused on C-8 substituted tetrahydroquinoline-based peptidomimetics as balanced-affinity mu/delta opioid ligands for the treatment of pain.[3][4][5] Studies have demonstrated that compounds with a μ-opioid receptor (MOR) agonist and δ-opioid receptor (DOR) antagonist profile can mitigate detrimental side effects associated with traditional opioids, such as tolerance and dependence.[3][4][5] The tetrahydroquinoline scaffold serves as a foundational element in these bifunctional ligands, with substitutions at the C-8 position affording an increase in DOR affinity and a more balanced MOR/DOR binding profile.[3][4][5]

This suggests that this compound could serve as a precursor or a foundational structure for developing novel analgesics with improved side-effect profiles. The primary amine at the C-8 position is a critical anchor for further chemical modifications that can fine-tune the affinity and efficacy at MOR and DOR.

Experimental Protocol: Radioligand Binding Assay for Opioid Receptor Affinity

To ascertain the binding affinity of novel tetrahydroquinoline derivatives, a competitive radioligand binding assay is a standard and essential experiment.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the μ-opioid receptor (MOR) and δ-opioid receptor (DOR).

Materials:

-

Cell membranes expressing human MOR or DOR

-

Radioligand for MOR (e.g., [³H]DAMGO)

-

Radioligand for DOR (e.g., [³H]Naltrindole)

-

Test compound ((R)-5,6,7,8-tetrahydroquinolin-8-amine derivative)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Naloxone)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Antiproliferative Effects and Induction of Oxidative Stress

Another promising avenue of investigation for tetrahydroquinoline derivatives lies in oncology. Studies on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds have revealed significant antiproliferative activity against various cancer cell lines.[6][7][8] Notably, the (R)-enantiomer of a derivative was found to be the most active, capable of affecting cell cycle progression, inducing mitochondrial membrane depolarization, and increasing the production of cellular reactive oxygen species (ROS) in ovarian carcinoma cells.[6][7][8]

This suggests a pro-apoptotic mechanism of action, where the compound induces a state of oxidative stress within the cancer cells, leading to mitochondrial dysfunction and ultimately, cell death. The chirality at the C-8 position appears to be crucial for this biological effect, highlighting the importance of stereochemistry in the design of novel anticancer agents. The parent compound, (R)-5,6,7,8-tetrahydroquinolin-8-amine, likely provides the necessary stereochemical configuration for interaction with intracellular targets that regulate these processes.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential

A key indicator of cellular apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm).

Objective: To evaluate the effect of a test compound on the mitochondrial membrane potential of cancer cells.

Materials:

-

Cancer cell line (e.g., A2780 ovarian carcinoma)

-

Cell culture medium and supplements

-

Test compound ((R)-5,6,7,8-tetrahydroquinolin-8-amine derivative)

-

Fluorescent cationic dye (e.g., JC-1 or TMRE)

-

Flow cytometer

-

96-well black-walled, clear-bottom plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24 hours).

-

In the final 30 minutes of incubation, add the fluorescent dye (e.g., JC-1) to each well.

-

Wash the cells with phosphate-buffered saline (PBS) to remove the excess dye.

-

Analyze the fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

-

For JC-1, healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (monomers).

-

-

Quantify the percentage of cells with depolarized mitochondria.

Sources

- 1. (R)-5,6,7,8-Tetrahydroquinolin-8-ol|Enantiopure [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of (R)-5,6,7,8-tetrahydroquinolin-8-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (R)-5,6,7,8-tetrahydroquinolin-8-amine core is a privileged scaffold in medicinal chemistry, giving rise to derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of these compounds, moving beyond a simple literature review to offer a Senior Application Scientist's perspective on their synthesis, mechanisms of action, and therapeutic applications. We will delve into the causality behind experimental designs and present self-validating protocols, ensuring both scientific rigor and practical applicability for researchers in the field.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The quinoline and tetrahydroquinoline (THQ) ring systems are fundamental building blocks in a vast array of natural products and synthetic pharmaceuticals.[1] Their derivatives are known to exhibit a wide range of biological and pharmaceutical activities, including anti-HIV, anticancer, antimalarial, and anti-diabetic properties.[1] The focus of this guide, the (R)-5,6,7,8-tetrahydroquinolin-8-amine moiety, has emerged as a particularly promising scaffold. The chirality at the 8-position is often crucial for potent and selective biological activity, a key consideration in modern drug design as mandated by regulatory bodies like the FDA.[2] This guide will explore the diverse therapeutic avenues being pursued with derivatives of this versatile molecule.

Synthetic Strategies: Accessing the Chiral Core

The synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives is a critical aspect of their development. While various synthetic routes have been developed, a common approach involves the preparation of the racemic 8-amino-5,6,7,8-tetrahydroquinoline followed by chiral resolution or asymmetric synthesis to obtain the desired (R)-enantiomer.

One established method for the synthesis of the chiral amine involves the reduction of an oxime precursor, followed by resolution. More advanced strategies employ asymmetric hydrogenation or transfer hydrogenation to directly set the stereocenter at the 8-position. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been utilized as ligands in metal-catalyzed asymmetric transfer hydrogenation reactions.[3]

Furthermore, the derivatization of the 8-amino group is a key step in creating diverse libraries of compounds for biological screening. This is often achieved through reactions such as Schiff base formation, amidation, and reductive amination.[2][4]

Illustrative Synthetic Workflow:

Caption: Generalized synthetic workflow for (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives.

Anticancer Activity: A Multifaceted Approach

Derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-amine have demonstrated significant potential as anticancer agents, acting through various mechanisms.

Induction of Oxidative Stress and Mitochondrial Dysfunction

A notable mechanism of action for some of these derivatives is the induction of reactive oxygen species (ROS) production and subsequent mitochondrial damage in cancer cells.[2][5] The compound (R)-5a, a Schiff base derivative, has been shown to be particularly effective in this regard.[2][4][5]

Mechanism of Action:

Caption: Proposed mechanism of anticancer activity via ROS induction.

Experimental Protocol: In Vitro Antiproliferative Assay

-

Cell Culture: Human cancer cell lines (e.g., A2780 ovarian carcinoma, HT-29 colorectal adenocarcinoma) and non-cancerous control cells (e.g., HMEC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][4]

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds.

-

Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated.

Data Summary: Antiproliferative Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) |

| (R)-5a | A2780 (Ovarian) | Significant activity reported[2][4][5] |

| (R)-3a | Various | Significant activity reported[2] |

| (R)-2b | Various | Significant activity reported[2] |

Note: Specific IC50 values from the source documents should be inserted here for a complete table.

CXCR4 Antagonism

The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine has been identified as a privileged scaffold for developing CXCR4 antagonists.[2] While the focus of this guide is the (R)-enantiomer, it is crucial to acknowledge the therapeutic potential of the stereoisomer. CXCR4 is a chemokine receptor that plays a significant role in cancer progression and HIV entry into cells.[2]

Neuroprotective Effects: Targeting Alzheimer's Disease

A significant area of research for tetrahydroquinoline derivatives is in the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[1][6] The primary mechanism of action in this context is the inhibition of acetylcholinesterase (AChE).[1][7]

Acetylcholinesterase Inhibition

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment.[8] AChE inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission.[8][9]

Derivatives of 5-amino-5,6,7,8-tetrahydroquinolinone have been designed and synthesized as potent AChE inhibitors.[7] Interestingly, some of these compounds are related to huperzine A, a naturally occurring AChE inhibitor.[7]

Mechanism of Action:

Caption: Mechanism of acetylcholinesterase inhibition by tetrahydroquinoline derivatives.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified acetylcholinesterase are required.

-

Assay Buffer: A phosphate buffer (e.g., pH 8.0) is used.

-

Reaction Mixture: In a 96-well plate, the assay buffer, DTNB, and the test compound at various concentrations are added.

-

Enzyme Addition: The reaction is initiated by adding the acetylcholinesterase solution.

-

Substrate Addition: After a short pre-incubation, the substrate (acetylthiocholine iodide) is added.

-

Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Multi-Target Approaches for Neurodegeneration

Beyond AChE inhibition, some tetrahydroquinoline and related 8-hydroxyquinoline derivatives exhibit multifunctional properties beneficial for treating neurodegenerative diseases. These include antioxidant effects, metal chelation, and inhibition of monoamine oxidases (MAOs).[6][9][10] This multi-target approach is gaining traction as it addresses the complex and multifaceted nature of diseases like Alzheimer's and Parkinson's.[6][9][11]

Other Biological Activities

The versatility of the (R)-5,6,7,8-tetrahydroquinolin-8-amine scaffold extends to other therapeutic areas:

-

C5a Receptor Antagonism: Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been identified as potent antagonists of the C5a receptor, which is involved in inflammatory responses.[12]

-

Trace Amine-Associated Receptor (TAAR) Ligands: The broader class of trace amines, which includes structurally related compounds, are known to interact with TAARs, a family of G protein-coupled receptors with roles in neurological and metabolic functions.[13]

Conclusion and Future Directions

The (R)-5,6,7,8-tetrahydroquinolin-8-amine scaffold is a rich source of biologically active compounds with significant therapeutic potential. The diverse activities, ranging from anticancer to neuroprotective effects, underscore the importance of this chemical entity in drug discovery. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for specific biological targets.[14]

-

Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds.

-

In Vivo Efficacy and Safety Studies: To validate the therapeutic potential in relevant animal models.

-

Development of Multi-Target Ligands: To address the complexity of diseases like cancer and neurodegeneration.

The continued exploration of derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-amine holds great promise for the development of novel and effective therapies for a range of human diseases.

References

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.

- Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the tre

- Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. PubMed.

- (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed.

- A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. PubMed.

- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to tre

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegener

- Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul

- New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegener

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- Trace amine-associated receptors and their ligands. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration | Scientific Letters [publicacoes.cespu.pt]

- 11. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases | MDPI [mdpi.com]

- 12. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral resolution methods for 5,6,7,8-tetrahydroquinolin-8-amine

An In-Depth Technical Guide to the Chiral Resolution of 5,6,7,8-Tetrahydroquinolin-8-amine

Authored by: Gemini, Senior Application Scientist

Abstract

The enantiomers of 5,6,7,8-tetrahydroquinolin-8-amine are critical chiral building blocks in modern drug discovery and asymmetric synthesis. Their defined stereochemistry is fundamental to the development of novel therapeutics, including potent CXCR4 antagonists, and serves as the backbone for sophisticated chiral ligands like CAMPY used in asymmetric catalysis.[1][2] The production of enantiomerically pure 5,6,7,8-tetrahydroquinolin-8-amine is therefore a pivotal step, demanding robust and efficient resolution strategies. This guide provides a comprehensive technical overview of the primary methods for resolving racemic 5,6,7,8-tetrahydroquinolin-8-amine, designed for researchers and process chemists. We will explore the mechanistic underpinnings, practical execution, and comparative advantages of enzymatic dynamic kinetic resolution, advanced chromatographic separations, and classical diastereomeric salt crystallization.

The Strategic Importance of Enantiopure 5,6,7,8-Tetrahydroquinolin-8-amine

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive molecules.[3][4] For 5,6,7,8-tetrahydroquinolin-8-amine, the chirality at the C8 position is a critical determinant of biological activity. Enantiomers can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[5] For instance, the (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine is a key structural motif for CXCR4 antagonists, which have applications in HIV treatment and oncology by inhibiting cancer progression.[2] Furthermore, chiral diamines derived from this scaffold are employed as ligands in transition metal complexes for asymmetric transfer hydrogenation, a sustainable method for producing other valuable chiral amines.[1][6]

Given that many synthetic routes yield a racemic mixture, the ability to efficiently separate these enantiomers is not merely an academic exercise but a critical process requirement in pharmaceutical development.

Method I: Enzymatic Dynamic Kinetic Resolution (DKR)

Enzymatic resolutions are prized for their high stereoselectivity under mild reaction conditions. For 5,6,7,8-tetrahydroquinolin-8-amine, a particularly elegant and high-yielding approach has been demonstrated: a spontaneous dynamic kinetic resolution (DKR).

Mechanistic Principle: Beyond the 50% Yield Barrier

A standard kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer because the enzyme selectively reacts with one enantiomer, leaving the other unreacted. A Dynamic Kinetic Resolution (DKR) overcomes this limitation by incorporating an in situ racemization of the slower-reacting enantiomer. This continuous replenishment of the desired substrate allows for a theoretical yield approaching 100%.

In the case of 5,6,7,8-tetrahydroquinolin-8-amine, the DKR is achieved using Candida antarctica Lipase B (CaLB).[7][8][9] The process involves two key steps:

-

Enzymatic Acylation: CaLB selectively acylates the (R)-enantiomer of the amine to form the corresponding (R)-acetamide.

-

Spontaneous Racemization: The unreacted (S)-amine undergoes racemization back to the racemic mixture. This is facilitated by the spontaneous formation of the corresponding ketone (5,6,7-trihydroquinolin-8-one), which then forms an enamine intermediate with the (S)-amine, enabling epimerization at the chiral center.[8]

This concurrent resolution and racemization pathway funnels the racemic starting material into a single, desired enantiomeric product.

Experimental Workflow & Protocol

The workflow for this DKR process is outlined below.

Caption: Workflow for Dynamic Kinetic Resolution of 5,6,7,8-tetrahydroquinolin-8-amine.

Step-by-Step Protocol (Adapted from Crawford et al., 2007) [8]

-

Reaction Setup: To a solution of racemic 5,6,7,8-tetrahydroquinolin-8-amine (1.0 eq) in toluene, add ethyl acetate (as the acyl donor) and immobilized Candida antarctica Lipase B (CaLB).

-

Incubation: Heat the reaction mixture to 50°C and stir. The reaction progress and enantiomeric excess (ee) of the remaining amine should be monitored by chiral HPLC.

-

Extended Reaction Time: Allow the reaction to proceed for an extended period (e.g., >36-48 hours). During this time, the enantiomeric excess of the unreacted (S)-amine will decrease as it racemizes, while the concentration of the (R)-acetamide increases beyond 50%.

-

Workup: After the reaction, filter to remove the immobilized enzyme. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting mixture by column chromatography to separate the (R)-acetamide from the residual racemic amine. An isolated yield of ~60% for the (R)-acetamide can be achieved.

-

Hydrolysis: Hydrolyze the purified (R)-acetamide using standard acidic or basic conditions to yield the final (R)-5,6,7,8-tetrahydroquinolin-8-amine with high enantiomeric purity (>98% ee).

Causality and Insights

-

Why CaLB? While many lipases are used for resolving alcohols, CaLB is one of the few that has shown reliable and predictable performance for the kinetic resolution of primary amines.[8] Its high enantioselectivity (E > 500) is crucial for the efficiency of the resolution.

-

Why Extended Time? A surprising observation is that extending the reaction time decreases the enantiomeric excess of the unreacted amine but increases the overall yield of the desired (R)-product to over 50%.[8] This is the key indicator of a successful DKR process, driven by the in-situ racemization of the (S)-amine.

-

Trustworthiness: This protocol is self-validating. Observing a product yield significantly greater than 50% confirms that the dynamic kinetic resolution pathway is operational.

Method II: Chiral Chromatographic Separation

For analytical-scale separation and smaller-scale preparative work, chiral chromatography is an indispensable tool. Supercritical Fluid Chromatography (SFC) has emerged as a particularly powerful technique for resolving primary amines, often outperforming traditional High-Performance Liquid Chromatography (HPLC).[10][11]

Principles of Chiral Chromatography

Chiral separation relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation.

-

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[12] This results in low viscosity and high diffusivity, which allows for faster separations and lower pressure drops compared to HPLC.[11][13] For separating polar primary amines, mobile phase additives (e.g., acids or bases) are often required to improve peak shape and achieve resolution.[14]

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs are common, but for primary amines, crown ether-derived phases like Crownpak® CR-I(+) have shown superior performance.[10]

Experimental Workflow & Protocol

Caption: General workflow for preparative chiral SFC separation.

Step-by-Step Protocol (General SFC Method)

-

Column Selection: Select an appropriate chiral stationary phase. For 5,6,7,8-tetrahydroquinolin-8-amine, a crown ether-based column is a strong starting point.[10]

-

Mobile Phase Preparation: The mobile phase typically consists of supercritical CO2 and an organic modifier (e.g., methanol). For primary amines on a crown ether column, an acidic additive like trifluoroacetic acid (TFA) is required.[10] For polysaccharide columns, a basic additive is typically used.

-

System Setup: Equilibrate the SFC system with the chosen column and mobile phase at a set flow rate, back pressure, and temperature.

-

Injection: Dissolve the racemic amine in a suitable solvent and inject it into the system.

-

Separation & Detection: The enantiomers are separated on the column and detected as they elute, typically by a UV-Vis or Mass Spectrometry (MS) detector.

-

Fraction Collection (Preparative): For preparative scale, an automated fraction collector is used to collect the separated enantiomer peaks into distinct vials.

-

Solvent Removal: The collected fractions are concentrated to remove the mobile phase modifier, yielding the isolated enantiomers.

Causality and Insights

-

Why SFC? The low viscosity of the CO2-based mobile phase allows for higher flow rates, leading to significantly faster analysis times than HPLC. The evaporation of CO2 post-detection simplifies product isolation, making SFC a "greener" and more efficient choice for preparative separations.[11]

-

Choice of Additive is Critical: The nature of the CSP dictates the required additive. Crown ether phases require an acidic mobile phase to ensure the primary amine is protonated, facilitating interaction with the crown ether's cavity. Polysaccharide phases often require a basic additive to minimize undesirable interactions with residual silanols on the silica support.[10][14]

-

Trustworthiness: The baseline separation of two distinct peaks on the chromatogram, which are then collected and analyzed for optical rotation or by other chiral methods, provides direct validation of a successful resolution.

Method III: Classical Diastereomeric Salt Crystallization

This classical method remains a cornerstone of large-scale industrial chiral resolutions due to its cost-effectiveness and scalability.[15] It is applicable whenever the target molecule contains an acidic or basic functional group, such as the primary amine in 5,6,7,8-tetrahydroquinolin-8-amine.

Mechanistic Principle: Exploiting Differential Solubility

The strategy involves reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility.[16] By carefully selecting the resolving agent and crystallization solvent, one of the diastereomeric salts can be induced to crystallize preferentially from the solution, leaving the other dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed to liberate the desired enantiomer of the amine.

Experimental Workflow & Protocol

Caption: Workflow for resolution via diastereomeric salt crystallization.

Step-by-Step Protocol (General Procedure)

-

Screening: The most critical step is screening for a suitable combination of a chiral resolving agent (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid) and a solvent (e.g., alcohols, acetone, ethyl acetate). This is often an empirical process.[15]

-

Salt Formation: Dissolve the racemic 5,6,7,8-tetrahydroquinolin-8-amine and a sub-stoichiometric amount (e.g., 0.5 equivalents) of the selected chiral acid in the chosen solvent, usually with heating to ensure complete dissolution.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4°C), to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the salt can often be improved by recrystallization.

-

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH, K2CO3) to deprotonate the amine.

-

Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Final Purification: Dry the organic layer, concentrate it, and purify the amine if necessary to yield one enantiomer. The other enantiomer can often be recovered from the mother liquor from step 4.

Causality and Insights

-

Why this method for scale-up? The primary advantage is economic. It uses common reagents and standard chemical plant equipment (reactors, filters), avoiding the high capital cost and solvent consumption of large-scale preparative chromatography.[15]

-

The Challenge of Screening: The success of this method is entirely dependent on finding the right "lock and key" fit between the amine, the resolving agent, and the solvent to form a stable, crystalline salt with good solubility differentiation. This screening phase can be labor-intensive.

-

Trustworthiness: The protocol's success is validated by measuring the enantiomeric excess (ee) of the amine liberated from the crystallized salt. A high ee value confirms that the crystallization was highly diastereoselective.

Comparative Summary and Conclusion

The optimal method for resolving 5,6,7,8-tetrahydroquinolin-8-amine depends on the scale of the synthesis and the specific resources available.

| Method | Principle | Typical Yield | Enantiomeric Purity | Key Advantage | Key Disadvantage |

| Enzymatic DKR | Selective acylation with in situ racemization | >60%[8] | Excellent (>98% ee)[8] | High yield, mild conditions | Requires specific enzyme, longer reaction time |

| Chiral SFC | Differential interaction with a Chiral Stationary Phase | 40-45% per enantiomer | Excellent (>99% ee) | Fast, high purity, "green" | High capital cost, limited scalability |

| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | ~40-45% per enantiomer | Good to Excellent (often requires recrystallization) | Highly scalable, cost-effective | Requires extensive screening, can be low-yielding |

For drug development professionals, the enzymatic DKR represents a highly advanced and efficient strategy, offering yields that surpass the theoretical limits of classical resolutions. For rapid discovery-phase synthesis and analytical purity checks, chiral SFC is unparalleled in its speed and precision. For large-scale manufacturing where cost is a primary driver, classical diastereomeric salt crystallization, despite its empirical nature, remains the industry workhorse. A thorough understanding of these core techniques empowers the modern chemist to select the most appropriate and effective pathway to access the critical, enantiopure 5,6,7,8-tetrahydroquinolin-8-amine required for their research and development goals.

References

-

Crawford, J. B., Skerlj, R. T., & Bridger, G. J. (2007). Spontaneous enzymatically mediated dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline. PubMed. Available at: [Link]

-

Crawford, J. B., Skerlj, R. T., & Bridger, G. J. (2007). Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline. The Journal of Organic Chemistry, 72(2), 669–671. Available at: [Link]

-

Crawford, J. B., Skerlj, R. T., & Bridger, G. J. (2006). Spontaneous Enzymatically Mediated Dynamic Kinetic Resolution of 8-Amino-5,6,7,8-tetrahydroquinoline. ACS Publications. Available at: [Link]

-

Unknown Author. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. Available at: [Link]

-

Unknown Author. (n.d.). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International. Available at: [Link]

-

Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]

-

Unknown Author. (n.d.). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link]

-

Unknown Author. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. Available at: [Link]

-

De Klerck, K., et al. (2014). A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

-

Unknown Author. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. Available at: [Link]

-

Park, D. Y., et al. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. ACS Publications. Available at: [Link]

-

Wang, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

-

Soral, M., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. National Institutes of Health. Available at: [Link]

-

Unknown Author. (n.d.). Separation of 5,6,7,8-Tetrahydroquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

Unknown Author. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Available at: [Link]

-

Vidal, C., et al. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols. National Institutes of Health. Available at: [Link]

-

Soral, M., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Ovidius University Annals of Chemistry. Available at: [Link]

-

Park, D. Y., et al. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. ACS Publications. Available at: [Link]

-

Unknown Author. (n.d.). Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. Available at: [Link]

-

S. G. S. (2019). Progress in the Chemistry of Tetrahydroquinolines. ACS Publications. Available at: [Link]

-

Unknown Author. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Spontaneous enzymatically mediated dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. researchgate.net [researchgate.net]

- 12. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]

- 13. fagg-afmps.be [fagg-afmps.be]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

The Pivotal Role of (R)-5,6,7,8-Tetrahydroquinolin-8-amine: A Chiral Building Block in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines in Drug Discovery

The chirality of a molecule is a fundamental determinant of its biological activity. In the pharmaceutical industry, the ability to selectively synthesize a single enantiomer of a drug candidate is often a critical factor in its efficacy and safety profile. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure amines is a cornerstone of modern drug discovery and development. (R)-5,6,7,8-tetrahydroquinolin-8-amine has emerged as a versatile and highly valuable chiral building block, enabling the synthesis of complex molecular architectures with a high degree of stereocontrol. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this important chiral amine, with a focus on its role in asymmetric catalysis and as a scaffold for bioactive molecules.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and responsible use of any chemical entity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Appearance | Pale yellow oil | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents | |

| CAS Number | 1431726-92-9 (hydrochloride salt) |

Safety and Handling:

(R)-5,6,7,8-Tetrahydroquinolin-8-amine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, rinse mouth and seek medical attention.

Enantioselective Synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine

The efficient and stereoselective synthesis of (R)-5,6,7,8-tetrahydroquinolin-8-amine is crucial for its application as a chiral building block. Two primary strategies have been successfully employed: enzymatic kinetic resolution of a racemic precursor and asymmetric reduction of a prochiral ketone.

Method 1: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This widely used method takes advantage of the high stereoselectivity of lipases to effect the resolution of racemic 5,6,7,8-tetrahydroquinolin-8-ol. The lipase selectively acylates the (S)-enantiomer, allowing for the separation of the unreacted (R)-alcohol. The (R)-alcohol is then converted to the desired (R)-amine.

Experimental Protocol:

Part A: Enzymatic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol [1]

-

To a solution of (±)-5,6,7,8-tetrahydroquinolin-8-ol in an appropriate organic solvent, add a lipase preparation (e.g., Candida antarctica lipase B).

-

Add an acylating agent (e.g., vinyl acetate) and allow the reaction to proceed at a controlled temperature.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Separate the acylated (S)-enantiomer from the unreacted (R)-alcohol by column chromatography.

Part B: Conversion of (R)-5,6,7,8-Tetrahydroquinolin-8-ol to (R)-5,6,7,8-Tetrahydroquinolin-8-amine [1]

-

To a solution of (R)-5,6,7,8-tetrahydroquinolin-8-ol in a suitable solvent (e.g., CH₂Cl₂), add a base (e.g., DMAP) and methanesulfonyl chloride (MsCl) at 0 °C to form the mesylate.

-

To the reaction mixture, add sodium azide (NaN₃) and allow the reaction to warm to room temperature to effect the Sₙ2 displacement of the mesylate with azide.

-

Purify the resulting (R)-8-azido-5,6,7,8-tetrahydroquinoline by column chromatography.

-

Reduce the azide to the primary amine by catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

After filtration of the catalyst, the solvent is removed under reduced pressure to yield (R)-5,6,7,8-tetrahydroquinolin-8-amine as a pale yellow oil.

Figure 1: Synthetic pathway to (R)-5,6,7,8-tetrahydroquinolin-8-amine via enzymatic kinetic resolution.

Method 2: Asymmetric Reduction of 5,6,7,8-Tetrahydroquinolin-8-one

An alternative and more atom-economical approach involves the direct asymmetric reduction of the prochiral ketone, 5,6,7,8-tetrahydroquinolin-8-one. This method utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver a hydride stereoselectively to one face of the ketone.

Conceptual Protocol:

-

Dissolve 5,6,7,8-tetrahydroquinolin-8-one in a suitable solvent.

-

Add a chiral catalyst, such as a ruthenium or rhodium complex of a chiral diphosphine ligand (e.g., BINAP) or a chiral diamine ligand.

-

Introduce a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like isopropanol or formic acid.

-

Allow the reaction to proceed under optimized conditions of temperature and pressure.

-

Upon completion, the reaction is worked up, and the resulting (R)-5,6,7,8-tetrahydroquinolin-8-ol is purified.

-

The enantiomerically enriched alcohol is then converted to the amine as described in the previous section.

Applications in Asymmetric Catalysis: The (R)-CAMPY Ligand

A primary application of (R)-5,6,7,8-tetrahydroquinolin-8-amine is as a precursor to the chiral diamine ligand, (R)-CAMPY.[1] This ligand, and its derivatives, have proven to be highly effective in transition metal-catalyzed asymmetric transfer hydrogenation (ATH) of imines, particularly cyclic imines like dihydroisoquinolines.[3]

Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

The ATH of 1-aryl substituted-3,4-dihydroisoquinolines is a key transformation for the synthesis of chiral isoquinoline alkaloids, a class of compounds with a wide range of pharmacological activities.[4] Rhodium and iridium complexes of (R)-CAMPY have been shown to catalyze this reaction with good conversions and moderate to good enantioselectivities.[1]

General Reaction Scheme:

Figure 3: Simplified catalytic cycle for the asymmetric transfer hydrogenation of an imine.

(R)-5,6,7,8-Tetrahydroquinolin-8-amine as a Chiral Scaffold in Bioactive Molecules

Beyond its use in catalysis, the tetrahydroquinoline core of (R)-5,6,7,8-tetrahydroquinolin-8-amine serves as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is ideal for presenting substituents in a well-defined spatial orientation for interaction with biological targets.

C5a Receptor Antagonists

Derivatives of 5-amino-5,6,7,8-tetrahydroquinoline have been developed as potent antagonists of the C5a receptor, a key target in inflammatory diseases. [5]The stereochemistry at the 8-position can significantly influence the binding affinity and functional activity of these compounds.

CXCR4 Antagonists

The (S)-enantiomer of N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has been utilized as a key synthon in the preparation of orally bioavailable CXCR4 antagonists. CXCR4 is a chemokine receptor implicated in cancer progression and other diseases.

Table of Applications with Reported Data:

| Application | Derivative/Product | Catalyst/Reagent | Yield (%) | ee (%) | Reference |

| Asymmetric Transfer Hydrogenation | (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | [RhCp*(R)-CAMPY]Cl | >95 | 69 | [4] |

| C5a Receptor Antagonists | Substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines | Multi-step synthesis | N/A | N/A | [5] |

| Estrogen Receptor Modulator | (S)-Enantiomer of a tetrahydroquinoline derivative | Chiral phosphoric acid catalyzed one-pot synthesis | 81 (overall) | 99 |

Conclusion

(R)-5,6,7,8-Tetrahydroquinolin-8-amine is a powerful and versatile chiral building block with significant applications in both asymmetric catalysis and medicinal chemistry. Its efficient enantioselective synthesis, coupled with its utility as a precursor to effective chiral ligands and as a scaffold for bioactive molecules, underscores its importance in modern organic synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of key chiral building blocks like (R)-5,6,7,8-tetrahydroquinolin-8-amine will undoubtedly continue to expand, enabling the development of novel and improved therapeutic agents.

References

-

Facchetti, G., Neva, F., Coffetti, G., & Rimoldi, I. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]

-

Wikipedia contributors. (2023, December 19). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

-

Rimoldi, I., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. AIR Unimi. [Link]

-

Asymmetric Hydrogenation. (2015). [Link]

-